molecular formula C14H12N2O B8545383 1h-Pyrrolo[2,3-c]pyridine-3-methanol,a-phenyl-

1h-Pyrrolo[2,3-c]pyridine-3-methanol,a-phenyl-

Cat. No.: B8545383
M. Wt: 224.26 g/mol
InChI Key: PPFQFUDLQBNLDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1h-Pyrrolo[2,3-c]pyridine-3-methanol,a-phenyl- is a useful research compound. Its molecular formula is C14H12N2O and its molecular weight is 224.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1h-Pyrrolo[2,3-c]pyridine-3-methanol,a-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1h-Pyrrolo[2,3-c]pyridine-3-methanol,a-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

phenyl(1H-pyrrolo[2,3-c]pyridin-3-yl)methanol

InChI

InChI=1S/C14H12N2O/c17-14(10-4-2-1-3-5-10)12-8-16-13-9-15-7-6-11(12)13/h1-9,14,16-17H

InChI Key

PPFQFUDLQBNLDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CNC3=C2C=CN=C3)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1H-pyrrolo[2,3-c]pyridine-3-carboxaldehyde (100 mg, 0.68 mmol) and THF (6.8 mL) was cooled to −40° C. and phenylmagnesium chloride (0.68 mL, 1.36 mmol) was added. The reaction mixture was warmed to room temperature and refluxed for 1 h. The reaction mixture was cooled to room temperature and quenched with saturated NH4Cl and then water was added. The aqueous layer was extracted with EtOAc (1×), dried (MgSO4) and filtered, and the solvent was removed. The crude material was purified by Biotage chromatography (90:10 to 85:15 methylene chloride/methanol) to give phenyl(1H-pyrrolo[2,3-c]pyridin-3-yl)methanol as a yellow solid (65.5 mg, 43%): Rf 0.11 (90:10 methylene chloride/methanol); 1H NMR (300 MHz, CD3OD) (6.09 (1H, s), 7.25-7.27 (1H, m), 7.32-7.35 (3H, m), 7.46-7.48 (3H, m), 7.96-7.97 (1H, d, J=5.6 Hz), 8.64 (1H, s); ESI MS m/z 225 [C14H12N2O+H]+; Estimated Purity: >90% by 1H NMR analysis.
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
6.8 mL
Type
solvent
Reaction Step One
Quantity
0.68 mL
Type
reactant
Reaction Step Two

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